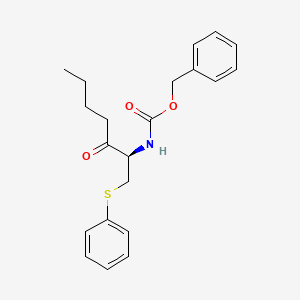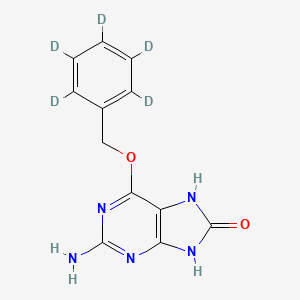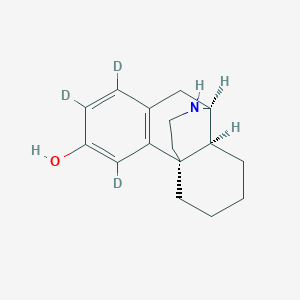
Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 is a deuterated analog of N-Desmethyl Dextrorphan, a metabolite of Dextromethorphan. Deuterated compounds are often used in scientific research to study metabolic pathways and improve the pharmacokinetic properties of drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 typically involves the deuteration of N-Desmethyl Dextrorphan. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves scaling up the synthetic routes while ensuring the purity and isotopic enrichment of the final product. This may involve multiple steps of purification, including chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Biology: Helps in studying the effects of deuteration on biological systems and the stability of deuterated drugs.
Medicine: Investigated for its potential therapeutic effects and improved pharmacokinetic properties compared to non-deuterated analogs.
Industry: Used in the development of new pharmaceuticals with enhanced stability and efficacy.
Wirkmechanismus
The mechanism of action of Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 involves its interaction with molecular targets such as receptors and enzymes. Deuteration can alter the compound’s binding affinity and metabolic stability, leading to different pharmacological effects. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desmethyl Dextrorphan: The non-deuterated analog with similar pharmacological properties.
Dextromethorphan: The parent compound from which N-Desmethyl Dextrorphan is derived.
Deuterated Dextromethorphan: Another deuterated analog with potential therapeutic benefits.
Uniqueness
Morphinan-1,2,4-d3-3-ol, (9a,13a,14a)-(9CI); N-Desmethyl Dextrorphan-d3 is unique due to its deuterium content, which can enhance its metabolic stability and reduce the rate of degradation. This makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H21NO |
|---|---|
Molekulargewicht |
246.36 g/mol |
IUPAC-Name |
(1S,9S,10S)-3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m1/s1/i4D,5D,10D |
InChI-Schlüssel |
IYNWSQDZXMGGGI-SLNQIZJASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)[2H])O)[2H] |
Kanonische SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


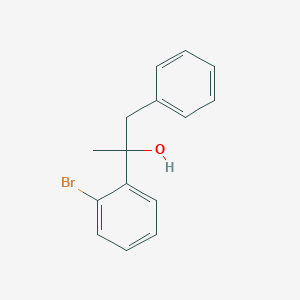
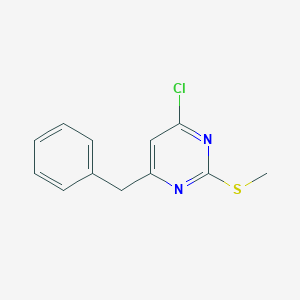
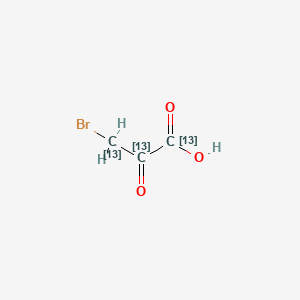
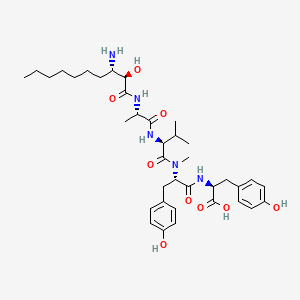
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
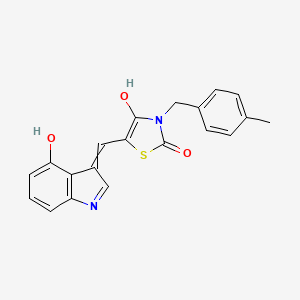
![2-[(4,6-Diamino-2-pyrimidinyl)thio]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)acetamide](/img/structure/B13863947.png)
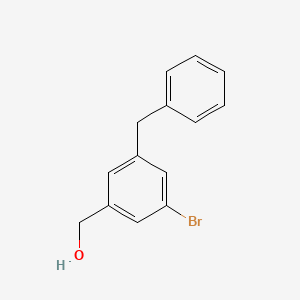


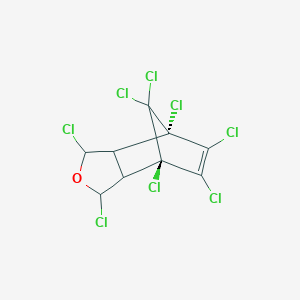
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
